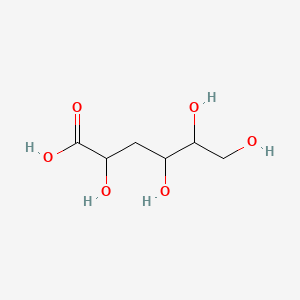
3-Deoxy-D-gluconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-gluconic acid, also known as 2-dehydro-3-deoxy-D-gluconic acid, is a derivative of D-gluconic acid. It is a key intermediate in various metabolic pathways, particularly in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound plays a significant role in microbial metabolism and is involved in the degradation of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic dehydration of D-gluconate. The reaction involves the use of gluconate dehydratase, which converts D-gluconate to this compound. The reaction mixture typically contains sodium D-gluconate, Tris HCl buffer, water, and a particle-free extract of Alcaligenes species. The reaction is carried out at 30°C with occasional shaking, and the progress is monitored using periodate-thiobarbituric acid or semicarbazide assay methods .
Industrial Production Methods: For industrial-scale production, the enzymatic method is preferred due to its efficiency and sustainability. The process involves the use of recombinant gluconate dehydratase from hyperthermophilic microorganisms like Thermoproteus tenax. This enzyme is overproduced in Escherichia coli and purified through precipitation steps. The final product, this compound, is separated from the protein by ultrafiltration .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 2-keto-3-deoxy-D-gluconic acid.
Reduction: Reduction can yield 3-deoxy-D-gluconic alcohol.
Substitution: Substitution reactions can produce various amino derivatives depending on the nucleophile used.
Scientific Research Applications
3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in metabolic studies and is used to investigate carbohydrate metabolism in microorganisms.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It participates in the pentose phosphate pathway and the Entner-Doudoroff pathway, where it is converted to pyruvate and glyceraldehyde-3-phosphate. These products are further metabolized to generate energy and biosynthetic precursors. The compound interacts with various enzymes, including gluconate dehydratase and 2-dehydro-3-deoxygluconokinase, which catalyze its conversion to other metabolites .
Comparison with Similar Compounds
2-Keto-3-deoxy-D-gluconic acid: This compound is an oxidized form of 3-deoxy-D-gluconic acid and is involved in similar metabolic pathways.
D-Gluconic acid: The parent compound from which this compound is derived.
D-Glucosaminic acid: A related compound with an amino group instead of a hydroxyl group at the C2 position
Uniqueness: this compound is unique due to its specific role in the Entner-Doudoroff pathway, which is less common compared to the glycolytic pathway. Its ability to participate in both oxidative and non-oxidative reactions makes it a versatile intermediate in various biochemical processes .
Properties
CAS No. |
1518-59-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChI Key |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)
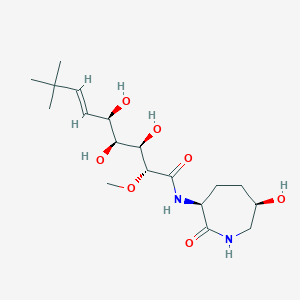
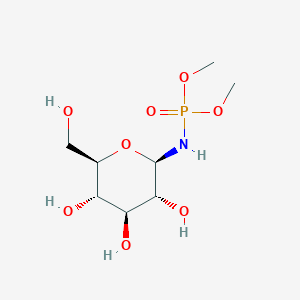
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
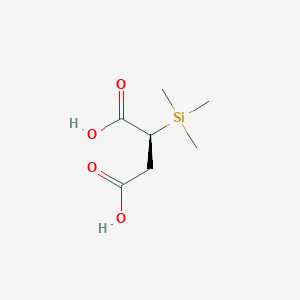
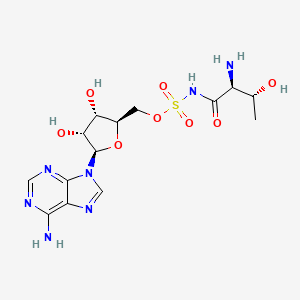
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
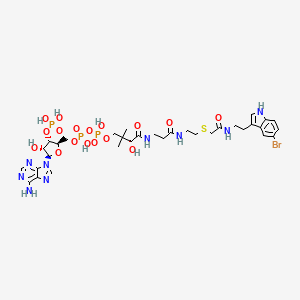
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
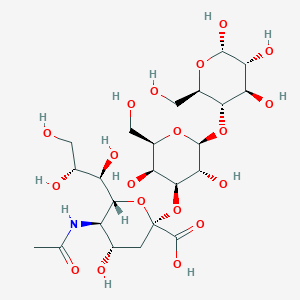
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
